Nataloe-emodin

Description

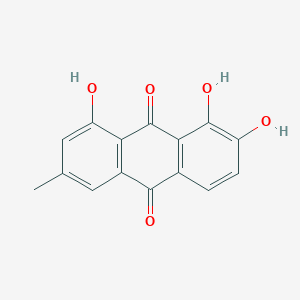

Structure

3D Structure

Properties

IUPAC Name |

1,2,8-trihydroxy-6-methylanthracene-9,10-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c1-6-4-8-11(10(17)5-6)15(20)12-7(13(8)18)2-3-9(16)14(12)19/h2-5,16-17,19H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLOSKKPZIOUGFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC(=C3O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Biotransformation Pathways of Nataloe Emodin

Elucidation of Precursor Compounds and Biosynthetic Intermediates

The biosynthesis of nataloe-emodin begins with simple metabolic building blocks that are assembled and modified through a series of complex enzymatic reactions. The core scaffold of this anthraquinone (B42736) is derived from the polyketide pathway, with emodin (B1671224) serving as a crucial, immediate precursor.

Emodin as a Key Biosynthetic Precursor to Nataloe-Emodin

Substantial evidence from genetic and biochemical studies has firmly established emodin as the direct precursor to nataloe-emodin. nih.gov Nataloe-emodin is structurally a 7-hydroxylated derivative of emodin. Research on the biosynthesis of other fungal metabolites has provided significant insights into this relationship. For instance, studies on the cladofulvin biosynthetic gene cluster in the fungus Cladosporium fulvum revealed that the disruption of a specific gene, ClaM, resulted in the accumulation of both emodin and nataloe-emodin. nih.gov This finding strongly suggests that emodin is synthesized first and then hydroxylated to yield nataloe-emodin, which is subsequently used in the pathway to produce cladofulvin. nih.gov Feeding studies with labeled emodin in various organisms have also supported its role as a key intermediate in the formation of a diverse array of anthraquinone derivatives. nih.gov

Polyketide Pathway Origins of Nataloe-Emodin Framework

The fundamental carbon skeleton of nataloe-emodin, like other emodin-related anthraquinones, is assembled through the polyketide pathway. nih.gov In filamentous fungi, this process involves the iterative condensation of acetyl-CoA and malonyl-CoA units by a type I polyketide synthase (PKS). nih.govnih.gov The initial product is a highly unstable poly-β-keto chain that undergoes a series of cyclization and aromatization reactions to form the core tricyclic anthraquinone structure. The biosynthesis of emodin in fungi has been shown to proceed through the condensation of eight molecules of acetate (B1210297). nih.gov This polyketide backbone is then subjected to various tailoring reactions to yield the final emodin structure, which can then be further modified to produce nataloe-emodin.

Enzymatic Mechanisms Governing Nataloe-Emodin Formation

The transformation of emodin into nataloe-emodin is a critical tailoring step governed by specific enzymes. This conversion primarily involves a hydroxylation reaction at the C-7 position of the emodin molecule.

Role of Specific Hydroxylases in the C-7 Hydroxylation of Emodin

The introduction of a hydroxyl group at the C-7 position of emodin is catalyzed by a specific hydroxylase. Within the cladofulvin biosynthetic gene cluster of C. fulvum, the gene ClaN has been identified as the most probable candidate encoding the C-7 hydroxylase responsible for converting emodin to nataloe-emodin. nih.gov While direct in vitro characterization of ClaN is still forthcoming, its putative function is inferred from the genetic context and the accumulation of nataloe-emodin in related gene deletion mutants. Hydroxylases, particularly cytochrome P450 monooxygenases, are well-known tailoring enzymes in secondary metabolite biosynthesis, capable of introducing hydroxyl groups at specific and often unactivated carbon atoms. nih.govnih.gov

Other Tailoring Enzymes Involved in the Biosynthesis of Nataloe-Emodin

Polyketide Synthase (PKS): Initiates the biosynthesis by assembling the polyketide chain. In fungi, this is typically a non-reducing PKS for aromatic polyketides. nih.gov

Thioesterase/Claisen Cyclase: Involved in the release of the polyketide chain from the PKS and facilitating its cyclization.

Aromatase/Cyclase: Catalyzes the aromatization of the cyclized intermediates.

Oxidoreductases: These enzymes, including oxygenases, are crucial for the final oxidative steps to form the quinone structure of emodin. rsc.org

The coordinated action of these enzymes ensures the efficient production of the emodin scaffold, which is then available for the final hydroxylation to nataloe-emodin.

Genetic Basis of Nataloe-Emodin Biosynthesis

The genes responsible for the biosynthesis of nataloe-emodin are typically organized in a contiguous block on the chromosome, known as a biosynthetic gene cluster (BGC). nih.govmdpi.com This clustering facilitates the coordinated regulation and expression of all the genes necessary for the production of the final metabolite.

The most detailed insights into the genetic basis of nataloe-emodin formation come from the study of the cladofulvin BGC in C. fulvum. nih.gov This cluster contains all the necessary genes for the synthesis of emodin and its subsequent conversion to nataloe-emodin and finally to the dimeric cladofulvin.

Table 1: Key Genes in the Cladofulvin Biosynthetic Gene Cluster Implicated in Nataloe-Emodin Formation

| Gene | Proposed Function | Role in Nataloe-Emodin Biosynthesis | Reference |

| claG | Polyketide Synthase (PKS) | Synthesizes the initial polyketide backbone for the emodin scaffold. | nih.gov |

| claF | β-lactamase type Thioesterase | Involved in the cyclization and release of the polyketide chain. | nih.gov |

| ClaN | Putative Hydroxylase | Catalyzes the C-7 hydroxylation of emodin to form nataloe-emodin. | nih.gov |

| ClaM | Dimerizing Enzyme | Utilizes nataloe-emodin as a substrate for dimerization into cladofulvin. Its disruption leads to nataloe-emodin accumulation. | nih.gov |

The identification and characterization of this gene cluster provide a clear genetic blueprint for the biosynthesis of nataloe-emodin and offer a powerful tool for the potential engineered production of this and related compounds. nih.gov

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The genes responsible for the biosynthesis of nataloe-emodin are organized into a contiguous block on the fungal chromosome known as a Biosynthetic Gene Cluster (BGC). youtube.com A key example is the cladofulvin (cla) gene cluster in the fungus Cladosporium fulvum, which is responsible for producing the dimer cladofulvin from nataloe-emodin. pnas.orgpnas.org

Research has identified a 10-gene cluster that orchestrates this pathway. pnas.org This cluster contains the core non-reducing polyketide synthase (nrPKS) gene, alongside genes for tailoring enzymes that modify the polyketide intermediate. pnas.orgpnas.org The genes within the cla cluster are co-regulated, meaning their expression is coordinated, which is a characteristic feature of fungal BGCs. pnas.orgpnas.org This co-regulation was confirmed through RNA-sequencing data from deletion mutants of the transcription factor Cfwor1, which showed significant down-regulation of most cla genes. pnas.org

Another well-characterized, homologous BGC is the monodictyphenone (B1256110) (mdp) cluster in Aspergillus nidulans, which is responsible for the production of emodin, a closely related anthraquinone. nih.gov This cluster, named mdpA through mdpL, also contains an nrPKS and various tailoring enzymes, providing a model for understanding the general architecture of anthraquinone BGCs. nih.gov The identification of these clusters is often accomplished through genome mining approaches, using bioinformatic tools to search for PKS genes and associated enzymatic domains within fungal genomes. nih.govfrontiersin.org

| Gene Cluster | Organism | Key Product(s) | Number of Genes | Core Enzyme |

| cla | Cladosporium fulvum | Nataloe-emodin, Cladofulvin | 10 | ClaG (nrPKS) |

| mdp | Aspergillus nidulans | Emodin, Monodictyphenone | 12 | MdpA (nrPKS) |

Functional Characterization of Key Biosynthetic Genes (e.g., PKS, auxiliary enzymes)

The biosynthesis of nataloe-emodin begins with the core non-reducing polyketide synthase (nrPKS). rsc.orgpnas.org In the cla cluster of C. fulvum, this enzyme is ClaG. pnas.orgpnas.org PKS enzymes function like an assembly line, iteratively condensing acetate units to build a specific polyketide backbone. youtube.com Deletion of the claG gene in C. fulvum completely abolished the production of cladofulvin, confirming its essential role as the starting point of the pathway. pnas.org

Following the synthesis of the polyketide chain by the PKS, a series of auxiliary enzymes encoded within the BGC modify the structure to create the final product. The pathway to emodin, a precursor to nataloe-emodin, involves several key steps:

Polyketide Synthesis: The nrPKS (ClaG) synthesizes atrochrysone (B1255113) carboxylic acid. pnas.org

Decarboxylation: The intermediate is decarboxylated by a decarboxylase (ClaH) to yield emodin. pnas.orgpnas.org

Hydroxylation: Emodin is then hydroxylated to produce nataloe-emodin. While the specific hydroxylase in the cla cluster has not been definitively characterized, this step is crucial for differentiating nataloe-emodin from emodin.

Heterologous expression, where genes from the organism of interest are expressed in a different, well-understood host like Aspergillus oryzae, is a common technique to determine gene function. pnas.orgpnas.org For instance, co-expression of claG and the β-lactamase-like gene claF in A. oryzae led to the production of atrochrysone carboxylic acid. pnas.org Adding the decarboxylase gene claH to this system resulted in the production of emodin, functionally characterizing ClaH as the pathway's decarboxylase. pnas.orgpnas.org

Table of Key Biosynthetic Genes in the cla Cluster:

| Gene | Proposed Function | Evidence |

|---|---|---|

| ClaG | Non-reducing polyketide synthase (nrPKS) | Deletion abolishes cladofulvin production; heterologous expression produces pathway intermediates. pnas.org |

| ClaF | β-lactamase-like enzyme | Co-expressed with ClaG to produce atrochrysone carboxylic acid. pnas.org |

| ClaH | Decarboxylase | Heterologous expression with ClaG and ClaF yields emodin. pnas.orgpnas.org |

| ClaM | Cytochrome P450 monooxygenase | Catalyzes the dimerization of nataloe-emodin to cladofulvin. nih.govpnas.org |

| ClaC | Reductase | Involved in the conversion of emodin to chrysophanol (B1684469) hydroquinone (B1673460). pnas.org |

| ClaB | Dehydratase | Involved in the conversion of emodin to chrysophanol hydroquinone. pnas.org |

Dimerization of Nataloe-Emodin to Cladofulvin

A significant biotransformation of nataloe-emodin is its dimerization into the complex molecule cladofulvin. pnas.org This process involves the formation of a carbon-carbon bond between two nataloe-emodin molecules.

Enzymatic Catalysis of Aryl-Aryl Bond Formation by Cytochrome P450 Monooxygenase (ClaM)

The critical step of dimerization is catalyzed by a specific enzyme encoded within the cla gene cluster: ClaM. pnas.orgpnas.org ClaM is a cytochrome P450 monooxygenase, a class of enzymes known for their ability to perform a wide range of oxidative reactions. pnas.org Through detailed gene deletion and heterologous expression studies, ClaM was identified as the "dimerase" responsible for the aryl-aryl bond formation that links two nataloe-emodin units to form cladofulvin. pnas.org While nataloe-emodin is the likely substrate, some research suggests that the reduced form of nataloe-emodin might be the true substrate for ClaM. nih.gov

Regulation of Dimerization Processes in Fungal Systems

The biosynthesis of fungal secondary metabolites, including the dimerization of nataloe-emodin, is tightly regulated. jax.org This regulation can occur at the chromatin level, influencing the accessibility of the BGC to the transcriptional machinery. nih.gov In C. fulvum, the production of cladofulvin is positively regulated by a histone deacetylase, CfHdaA. researchgate.net Deletion of the CfHdaA gene resulted in the loss of cladofulvin production, while its overexpression increased yields, indicating that histone acetylation plays a crucial role in controlling the expression of the cla gene cluster. researchgate.net This epigenetic regulation is a key mechanism for controlling the output of the entire pathway, including the final dimerization step.

Accumulation of Nataloe-Emodin in Gene Deletion Mutants

A powerful method for elucidating biosynthetic pathways is the creation of gene deletion mutants. researchgate.netnih.gov By knocking out a specific gene, researchers can observe which intermediates accumulate, thereby deducing the function of the missing enzyme. In the study of cladofulvin biosynthesis, the deletion of the claM gene in C. fulvum was particularly informative. pnas.orgpnas.org The Δclam mutants were unable to produce cladofulvin. pnas.org Instead, they accumulated a dark brown compound which was identified as nataloe-emodin, the immediate precursor. nih.govpnas.org This result provided definitive evidence that ClaM acts downstream of nataloe-emodin and is responsible for its dimerization. nih.govpnas.org

Methodological Approaches in Biosynthesis Research

The elucidation of the nataloe-emodin biosynthetic pathway has been made possible by a combination of classical and modern research techniques.

Bioinformatics and Genome Mining: Tools like anti-SMASH are used to scan fungal genomes to identify putative BGCs based on the presence of core enzymes like PKSs. frontiersin.org

Gene Deletion: Targeted gene knockout via homologous recombination is used to create mutant strains. Analyzing the metabolic profile of these mutants helps to assign function to the deleted gene. pnas.orgresearchgate.net

Heterologous Expression: Expressing fungal genes or entire BGCs in a clean, high-yield host strain (e.g., Aspergillus oryzae) allows for the characterization of enzyme function and the production of specific intermediates or final products away from their native cellular environment. pnas.orgpnas.org

Transcriptomics: RNA-sequencing (RNA-seq) is used to compare gene expression levels between wild-type and mutant strains or under different growth conditions, revealing co-regulated genes within a cluster. pnas.orgresearchgate.net

Metabolomics: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for separating, identifying, and quantifying the small molecules (metabolites) produced by fungal strains, enabling the comparison of wild-type and mutant profiles. pnas.orgpnas.org

Isotopic Labeling and Feeding Studies for Pathway Tracing

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors in a biosynthetic pathway. In the context of the emodin family of compounds, of which nataloe-emodin is a member, early studies using isotopically labeled precursors laid the foundation for understanding their polyketide origin.

Early Isotopic Labeling Studies:

In fungi, it was demonstrated through feeding studies with ¹⁴C-labeled acetate that emodin is synthesized via the polyketide pathway. rsc.org Specifically, Gatenbeck showed in 1958 that emodin in Talaromyces islandicus is formed from the condensation of eight acetate units. rsc.org Further studies have utilized precursors like [1-¹³C]propionate, which is converted to methylmalonyl-CoA, a common building block in polyketide biosynthesis, and [methyl-¹³C]methionine to label methylated compounds. nih.gov These foundational studies established the general route for the biosynthesis of the anthraquinone core.

Tracing the Path to Nataloe-Emodin:

While specific isotopic labeling studies exclusively tracking the biosynthesis of nataloe-emodin are not extensively documented, its structural relationship to other well-studied anthraquinones like emodin and chrysophanol allows for a deduced pathway. The biosynthesis is understood to proceed through key intermediates. For instance, feeding studies with ¹⁴C or tritium-labeled emodin have proven its role as an intermediate in the formation of other complex molecules. rsc.org In the biosynthesis of cladofulvin, a dimeric anthraquinone, nataloe-emodin has been identified as the direct precursor. pnas.org The pathway is proposed to involve the conversion of emodin to chrysophanol, which is then hydroxylated to form nataloe-emodin. pnas.org

Future research employing advanced techniques such as combining stable isotope labeling with liquid chromatography-mass spectrometry (LC-MS) could provide a more detailed map of the isotopic distribution within the nataloe-emodin molecule, confirming the precise origins of its constituent atoms. nih.gov

Heterologous Expression Systems for Enzyme Functionality Validation

Heterologous expression, the process of expressing a gene in a host organism that does not naturally produce the corresponding protein, is an indispensable tool for validating the function of enzymes discovered in biosynthetic gene clusters. nih.govnih.gov This approach has been instrumental in characterizing the enzymes involved in the biosynthesis of emodin and its derivatives, including the pathway leading to nataloe-emodin.

Validation of Enzymes in the Nataloe-Emodin Pathway:

The biosynthetic gene cluster for cladofulvin in the fungus Cladosporium fulvum provides a clear example of how heterologous expression is used to elucidate the steps leading to and from nataloe-emodin. pnas.org Within this cluster, several genes have been functionally characterized by expressing them in a heterologous host, typically Aspergillus oryzae.

For example, to confirm the roles of claC (a reductase) and claB (a dehydratase) in the conversion of emodin to chrysophanol, these genes were co-expressed in A. oryzae. pnas.org When the engineered fungal culture was supplemented with emodin, the production of chrysophanol was observed, thereby validating the function of these enzymes. pnas.org

Similarly, the gene claM, which encodes a cytochrome P450 monooxygenase, was identified as the enzyme responsible for the dimerization of nataloe-emodin to form cladofulvin. pnas.org While direct production of cladofulvin by feeding nataloe-emodin to an A. oryzae strain expressing claM was not achieved, likely due to the need for the reduced form of nataloe-emodin as the true substrate, the deletion of claM in C. fulvum led to the accumulation of nataloe-emodin, strongly supporting its role as the precursor. pnas.org

The table below summarizes key enzymes in the pathway leading to and from nataloe-emodin that have been functionally characterized using heterologous expression systems.

| Gene | Encoded Enzyme | Proposed Function | Heterologous Host | Finding |

| claC | Reductase | Reduction of emodin hydroquinone | Aspergillus oryzae | Involved in the conversion of emodin to chrysophanol. pnas.org |

| claB | Dehydratase | Dehydration step in the conversion to chrysophanol | Aspergillus oryzae | Works in conjunction with ClaC to produce chrysophanol. pnas.org |

| claM | Cytochrome P450 | Dimerization of nataloe-emodin | Aspergillus oryzae (expression), Cladosporium fulvum (deletion) | Catalyzes the formation of cladofulvin from nataloe-emodin. pnas.org |

In Vitro Enzymatic Assays for Mechanistic Dissection

In vitro enzymatic assays are crucial for dissecting the precise biochemical mechanisms of individual steps in a biosynthetic pathway. These assays, using purified enzymes and substrates, allow for the detailed study of reaction kinetics, substrate specificity, and product formation under controlled conditions.

Mechanistic Insights from Related Anthraquinones:

Studies on the biotransformation of structurally similar anthraquinones provide valuable insights into the likely enzymatic reactions leading to nataloe-emodin. For instance, the conversion of chrysophanol to aloe-emodin (B1665711), which differs from nataloe-emodin only in the position of a hydroxyl group, has been studied using in vitro assays with rat liver microsomes. nih.govuniroma1.it These studies have demonstrated that this transformation is a cytochrome P450-dependent oxidation. nih.govuniroma1.it The reaction requires NADPH and oxygen, and the rate of formation of aloe-emodin has been measured. uniroma1.it

Enzymatic Formation of Nataloe-Emodin:

The dimerization of nataloe-emodin by the cytochrome P450 enzyme, ClaM, represents a key transformation. pnas.org In vitro studies with purified ClaM would be the next logical step to fully understand its mechanism, including its substrate requirements (e.g., whether it acts on nataloe-emodin directly or its reduced hydroquinone form) and its kinetic parameters. pnas.org Such assays would involve incubating the purified enzyme with the putative substrate and cofactors (like NADPH and O₂) and analyzing the products using techniques like HPLC and mass spectrometry.

The table below outlines the types of in vitro assays that have been and could be applied to dissect the biosynthesis and biotransformation of nataloe-emodin.

| Reaction | Enzyme Type | Substrate(s) | Product(s) | Assay System | Key Findings/Goals |

| Chrysophanol Hydroxylation | Cytochrome P450 | Chrysophanol, NADPH, O₂ | Nataloe-emodin | Purified enzyme from the cla cluster | To confirm the enzyme responsible for nataloe-emodin synthesis and determine its kinetics. |

| Nataloe-emodin Dimerization | Cytochrome P450 (ClaM) | Nataloe-emodin (or its hydroquinone), NADPH, O₂ | Cladofulvin | Purified ClaM enzyme | To elucidate the precise mechanism and substrate specificity of the dimerization reaction. pnas.org |

Molecular and Cellular Research on Nataloe Emodin Interactions

Investigation of Molecular and Cellular Targets in Research Models

Nataloe-emodin, an anthraquinone (B42736) found in plants like Aloe, Rhubarb, and Senna, has been the subject of extensive molecular and cellular research to elucidate its biological activities. Investigations in various research models have focused on identifying its direct molecular targets, which primarily include enzymes and other proteins involved in critical cellular processes.

A significant area of research has been the interaction of Nataloe-emodin and its analogues with enzymes, particularly matrix metalloproteinases (MMPs), which are crucial for the degradation of the extracellular matrix and play a key role in cancer cell invasion and metastasis. mdpi.com

In silico molecular docking studies have been performed to evaluate the inhibitory potential of various anthraquinone derivatives against MMPs. One such study investigated 21 different anthraquinones, including aloe-emodin (B1665711) and aloe-emodin 8-glucoside, for their binding affinity to the catalytic site of matrix metalloproteinase-13 (MMP-13). MMP-13 is a key enzyme in bone metabolism and its upregulation is linked to several diseases. The results demonstrated that both aloe-emodin and its glucoside derivative showed considerable binding affinity to the active site of MMP-13, suggesting they could act as potential inhibitors.

Experimental studies have further substantiated these computational findings. In human tongue cancer SCC-4 cells, aloe-emodin was shown to inhibit the protein levels and activities of MMP-2 and, notably, the gene expression of MMP-9. nih.gov The inhibition of MMP-9, a gelatinase critical for tumor invasion, highlights a key mechanism for the compound's anti-metastatic potential. nih.gov The order of inhibitory activity among related anthraquinones was found to be emodin (B1671224) > aloe-emodin > rhein. nih.gov Similarly, the related compound emodin has been shown to suppress hyaluronic acid-induced MMP-9 secretion in glioma cells. nih.gov These findings collectively point to MMPs as a significant molecular target for Nataloe-emodin and its analogues.

Table 1: Molecular Docking Results of Anthraquinones with MMP-13

| Compound | Predicted Binding Affinity (ΔG, kcal/mol) | Predicted Inhibitory Constant (Ki) | Interacting Residues in MMP-13 Catalytic Site | Reference |

| Emodin | -8.94 | 279.97 nM | Leu185, Ala186, His232, Pro242, Ile243 | |

| Aloe-emodin | High (Specific value not provided) | Not provided | Not provided | |

| Aloe-emodin 8-glucoside | High (Specific value not provided) | Not provided | Not provided |

This table summarizes in silico findings suggesting a strong interaction between emodin and the MMP-13 active site. Aloe-emodin and its glucoside also showed high affinity.

Beyond enzymes, research has profiled the interaction of Nataloe-emodin and its derivatives with a range of other proteins, including viral proteins and cellular receptors. In silico molecular docking has been a primary tool for these investigations, offering insights into potential binding affinities and mechanisms of action at the molecular level. nih.govnih.gov

Computational studies have explored the potential of anthraquinones and other flavonoids as inhibitors of SARS-CoV-2 viral proteins. nih.govresearchgate.netresearchgate.net These studies screen for compounds that can target key viral components like the spike (S) protein, which mediates viral entry into host cells by binding to the ACE2 receptor, or viral proteases like 3CLpro, which are essential for viral replication. nih.govnih.gov Emodin, a closely related anthraquinone, was identified as a potential candidate that could bind to the ACE2 receptor, potentially interfering with the S-protein's ability to attach to the host cell. nih.gov

Network pharmacology combined with bioinformatics has also been used to predict the targets of aloe-emodin in hepatocellular carcinoma. nih.govnih.gov These studies identified 13 potential target genes where aloe-emodin might exert its effects. nih.govnih.gov Subsequent molecular docking analysis revealed stable binding between aloe-emodin and several of these protein targets, including Cyclin-dependent kinase 1 (CDK1) and Proliferating cell nuclear antigen (PCNA), both of which are critical for cell cycle progression. nih.govnih.gov Molecular dynamics simulations further confirmed that CDK1 and PCNA were the most stable binding targets. nih.gov

Other research has demonstrated that aloe-emodin and emodin can directly interact with and downregulate the estrogen receptor α (ERα) in breast cancer cells, leading to an inhibition of cancer cell proliferation. medicinacomplementar.com.br Aloe-emodin was found to promote the dissociation of heat shock protein 90 (HSP90) from ERα, leading to the ubiquitination and subsequent degradation of the receptor, particularly in the cytosol. medicinacomplementar.com.br

Mechanistic Studies on Cellular Responses in Experimental Systems

Following the identification of molecular targets, research has delved into the downstream cellular consequences of these interactions. Studies in various experimental systems, primarily mammalian cell lines, have documented the effects of Nataloe-emodin on cell health, growth, and the modulation of key signaling pathways.

Nataloe-emodin has been shown to inhibit cellular viability and proliferation across a range of cancer cell lines. While the prompt mentions dimerization, the available research predominantly focuses on the activity of the monomeric form of aloe-emodin and its related compound, emodin.

Studies have demonstrated that aloe-emodin effectively inhibits the proliferation of hepatocellular carcinoma cells, with the inhibitory effect increasing as the concentration of the compound rises. nih.gov Similarly, both emodin and aloe-emodin were found to inhibit the proliferation of human melanoma cell lines by targeting key metabolic pathways. mdpi.comresearchgate.net In breast cancer cells, both compounds suppress proliferation by targeting ERα protein stability. medicinacomplementar.com.br Research has also shown that emodin can increase the cytotoxicity of chemotherapy agents like cisplatin (B142131) and capecitabine (B1668275) in lung cancer cell lines. nih.gov

Conversely, in certain contexts, aloe-emodin has shown a protective effect. It was found to reduce the cytotoxicity induced by tumor necrosis factor (TNF), a pro-inflammatory cytokine, in mouse fibrosarcoma and human glioma cell lines. nih.gov It inhibited both TNF-induced necrosis and apoptosis, but did not protect cells from death induced by other stressors like UV radiation. nih.gov

Table 2: Effects of Aloe-Emodin on Mammalian Cell Lines

| Cell Line | Cancer Type | Observed Effect | Reference |

| Hepatocellular Carcinoma Cells | Liver Cancer | Inhibited proliferation and migration | nih.gov |

| SCC-4 | Tongue Cancer | Inhibited migration and invasion | nih.gov |

| MCF-7 | Breast Cancer (ERα-positive) | Inhibited proliferation, downregulated ERα | medicinacomplementar.com.br |

| COLO 800, COLO 794, A375 | Melanoma | Inhibited proliferation, disrupted metabolism | mdpi.comresearchgate.net |

| L929, U251 | Fibrosarcoma, Glioma | Inhibited TNF-induced cytotoxicity | nih.gov |

This table summarizes the diverse effects of aloe-emodin on viability and proliferation in various cancer cell lines as reported in the literature.

The cytotoxic and anti-proliferative effects of Nataloe-emodin are a result of its ability to modulate multiple intracellular pathways. As with cellular viability, the current body of research primarily details the mechanistic actions of the monomer.

A key mechanism is the induction of apoptosis (programmed cell death). In hepatocellular carcinoma, aloe-emodin is believed to exert its therapeutic effect by promoting apoptosis through pathways involving targets like BAX, FASN, CDK1, and PCNA. nih.govnih.gov Western blot experiments confirmed that aloe-emodin promotes the apoptosis of these cancer cells. nih.gov

Metabolic disruption is another significant pathway. In melanoma cells, aloe-emodin and emodin were shown to impair glycolysis, oxidative phosphorylation, and energy production. mdpi.comresearchgate.net This leads to a reduction in TCA cycle intermediates and an accumulation of mitochondrial reactive oxygen species (ROS), causing oxidative stress and redox imbalance. mdpi.comresearchgate.net

Furthermore, Nataloe-emodin influences critical signaling cascades. It has been shown to inhibit the activation of extracellular signal-regulated kinase (ERK), a key component of the MAPK signaling pathway that regulates cell growth and survival. nih.gov The inhibition of ERK activation was linked to the protective effect of aloe-emodin against TNF-induced cell death. nih.gov In another context, aloe-emodin was found to induce autophagy, a cellular recycling process, which also contributed to its cytoprotective action against TNF. nih.gov

Structure-Activity Relationship (SAR) Studies for Nataloe-Emodin and its Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound like Nataloe-emodin relates to its biological activity. nih.gov By synthesizing and evaluating derivatives, researchers can identify which functional groups and structural features are essential for its effects, paving the way for the design of more potent and specific therapeutic agents. nih.gov

For emodin, the parent structure of Nataloe-emodin, SAR studies have yielded important insights. One study synthesized eight new emodin derivatives containing large conjugative systems to evaluate their anticancer activities. nih.gov The results surprisingly indicated that simply extending the conjugative system did not enhance the anticancer properties of the derivatives. nih.gov

However, the same study revealed that the introduction of an alkylating center into the emodin structure could make the derivative effective against cancer cell lines. nih.gov This suggests that the mechanism of action for these enhanced derivatives may involve the alkylation of biological macromolecules. Interestingly, the compound with the highest alkylating ability was not the most potent in terms of anticancer activity, indicating that there is not a simple direct correlation between chemical reactivity and cytotoxicity. nih.gov This highlights the complexity of SAR and suggests that other factors, such as cellular uptake, target binding affinity, and metabolic stability, also play critical roles. nih.gov

Compound Names Mentioned

Identification of Structural Motifs Influencing Biological Activity

The biological activity of nataloe-emodin is intrinsically linked to its fundamental molecular architecture, which is characterized by a 1,2,8-trihydroxy-6-methylanthracene-9,10-dione structure. nih.gov The core of this molecule is the tricyclic planar anthraquinone skeleton, a structural motif it shares with clinically used anticancer antibiotics like doxorubicin (B1662922) and mitoxantrone. mdpi.com This planar system is crucial for its ability to intercalate into DNA and interact with various protein targets.

Key structural features that influence the biological profile of nataloe-emodin and related anthraquinones include:

The Anthraquinone Core: This flat, aromatic system is a primary determinant of the molecule's ability to engage in hydrophobic and van der Waals interactions with biological macromolecules. It serves as the foundational scaffold for the functional groups that fine-tune its activity. The chromophore group of related compounds like emodin has been shown to locate within biological membranes, disrupting their structure and contributing to antimicrobial and antiviral effects. nih.gov

Hydroxyl (-OH) Groups: Nataloe-emodin possesses three hydroxyl groups at positions C1, C2, and C8. nih.gov These groups are critical for forming hydrogen bonds with amino acid residues in target proteins or with the phosphate (B84403) backbone of DNA. The number and position of these hydroxyl groups significantly modulate the molecule's binding affinity and specificity.

The Methyl (-CH3) Group: The methyl group at the C6 position influences the molecule's lipophilicity and steric profile, which can affect its transport across cell membranes and its fit within the binding pockets of target enzymes or receptors.

Research on related anthraquinones has demonstrated that these molecules can regulate gene expression by interacting with transcription factors and can also modulate the activity of various enzymes, including N-acetyltransferase and protein kinases. mdpi.comnih.govresearchgate.net For instance, aloe-emodin has been shown to suppress the DNA binding activity of NF-κB, a key transcription factor involved in inflammation, cell migration, and angiogenesis. nih.gov This suggests that the anthraquinone scaffold acts as a versatile platform for interacting with multiple cellular targets.

Impact of Specific Substituents and Modifications on Activity Profiles

The therapeutic potential of natural anthraquinones like nataloe-emodin is often limited by factors such as low water solubility. researchgate.net Consequently, extensive research has focused on structural modifications to enhance their pharmacological properties. mdpi.comresearchgate.net Studies on the closely related compound emodin (1,3,8-trihydroxy-6-methylanthraquinone) provide significant insights into how specific chemical alterations can impact biological activity.

Hydroxylation

The addition of hydroxyl groups to the emodin scaffold has been shown to create derivatives with potent and varied biological activities. A study involving the synthesis of six hydroxylated emodin derivatives revealed that the position of the new hydroxyl group is critical in determining the compound's inhibitory effects. researchgate.net For example, introducing a hydroxyl group at the C2 position (to form 2-hydroxyemodin) or the C5 position (5-hydroxyemodin) resulted in good antagonists for the vasopressin V1A receptor. researchgate.net Furthermore, derivatives with hydroxyl groups at C4 and C5 were potent inhibitors of human monoamine oxidase (hMAO). researchgate.net Molecular docking simulations suggest that these added hydroxyl groups interact directly with key residues in the active sites of these protein targets. researchgate.net

Table 1: Effect of Hydroxylation on Emodin Derivative Activity

| Compound | Modification | Observed Biological Activity | Reference |

|---|---|---|---|

| 2-hydroxyemodin | Hydroxylation at C2 | Good vasopressin V1A receptor (V1AR) antagonist | researchgate.net |

| 4-hydroxyemodin | Hydroxylation at C4 | Potent human monoamine oxidase (hMAO) inhibitor | researchgate.net |

| 5-hydroxyemodin | Hydroxylation at C5 | Potent hMAO inhibitor and good V1AR antagonist | researchgate.net |

Methylation and Other Modifications

The substitution of hydroxyl groups with methoxy (B1213986) groups (methylation) or the addition of other functional groups can also significantly alter the activity profile of the anthraquinone core. In one study, a series of emodin derivatives were synthesized, including compounds where hydroxyls were replaced by methoxy groups and methyl groups were added to the core structure. nih.gov

One such novel compound, 1,3-dimethoxy-5,8-dimethylanthracene-9,10-dione, demonstrated the most potent anticancer activity among the synthesized derivatives. nih.gov Its mechanism of action involved inducing high rates of apoptosis in HCT116 cancer cells and causing cell cycle arrest, which was linked to an increase in intracellular reactive oxygen species (ROS). nih.gov This highlights that modifying the hydrogen-bonding capacity (by converting -OH to -OCH3) and increasing lipophilicity can lead to enhanced cytotoxic effects against tumor cells.

Further studies have explored a range of other modifications:

Coupling with Amino Acids: Creating water-soluble derivatives of aloe-emodin by coupling it with various amino acid esters has been shown to improve anticancer activity against liver, lung, and other cancer cell lines. nih.gov

Addition of Conjugative Groups: The synthesis of emodin derivatives with large conjugative systems did not necessarily enhance anticancer activities. However, the introduction of an alkylating center into the derivative was found to be effective against cancer cell lines. nih.gov

Hybrid Molecules: Designing hybrid molecules that combine the aloe-emodin scaffold with other pharmacologically active structures, like coumarin (B35378), has yielded derivatives with moderate to good antitumor activity against various cell lines. mdpi.com The linking position of the coumarin moiety was found to be a key factor in the antiproliferative effects of these hybrids. mdpi.com

Table 2: Effect of Methylation and Other Modifications on Anthraquinone Derivative Activity

| Derivative Type | Modification | Observed Biological Activity | Reference |

|---|---|---|---|

| Emodin Derivative | Methylation (e.g., 1,3-dimethoxy-5,8-dimethylanthracene-9,10-dione) | Potent anticancer activity via apoptosis induction and ROS elevation | nih.gov |

| Aloe-emodin Derivative | Coupling with amino acid esters | Improved water solubility and effective growth inhibition of various cancer cells | nih.gov |

| Emodin Derivative | Introduction of an alkylating center | Effective against cancer cell lines | nih.gov |

| Aloe-emodin-Coumarin Hybrid | Hybridization with a coumarin moiety | Moderate to good antitumor activity; dependent on coumarin linking position | mdpi.com |

Analytical and Spectroscopic Characterization in Research Settings

Chromatographic Methods for Isolation, Separation, and Quantification of Nataloe-Emodin

Chromatography is a cornerstone for the analysis of anthraquinones like nataloe-emodin. It leverages the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation.

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis and preliminary separation of nataloe-emodin from other constituents in plant extracts. nih.gov This technique is highly effective for screening multiple samples in parallel and assessing the purity of isolated compounds. amazonaws.com In a typical application, a sample extract is spotted onto a TLC plate, which is commonly coated with silica (B1680970) gel 60 F₂₅₄ as the stationary phase. nih.gov

The separation is achieved by developing the plate in a sealed chamber containing a suitable mobile phase. For anthraquinones, including emodin (B1671224) derivatives, a common solvent system is toluene:ethyl acetate (B1210297):formic acid. nih.gov For instance, a mobile phase of toluene:ethyl acetate:formic acid in a 10:2:1 (v/v/v) ratio has been successfully used to separate aloe-emodin (B1665711) and emodin, yielding distinct retention factor (Rƒ) values. nih.gov After development, the separated compounds appear as spots on the plate, which can be visualized under UV light (commonly at 254 nm or 366 nm) or by spraying with a specific color reagent. nih.govamazonaws.com The Rƒ value is a key parameter for identification, though confirmation often requires comparison with a standard compound run on the same plate.

Table 1: Example TLC System for Anthraquinone (B42736) Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ pre-coated aluminum plates nih.gov |

| Mobile Phase | Toluene : Ethyl Acetate : Formic Acid (10:2:1 v/v/v) nih.gov |

| Detection | UV absorbance at 263 nm nih.gov |

| Rƒ Value (Aloe-emodin) | 0.37 ± 0.03 nih.gov |

| Rƒ Value (Emodin) | 0.55 ± 0.03 nih.gov |

This table presents a validated HPTLC method for the simultaneous estimation of aloe-emodin and emodin, which demonstrates a typical system applicable for separating related anthraquinones.

High-Performance Liquid Chromatography (HPLC) is the preferred method for the precise quantification and purification of nataloe-emodin due to its high resolution, sensitivity, and reproducibility. dergipark.org.trujpronline.com Reversed-phase HPLC (RP-HPLC) is most commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. dergipark.org.trnih.govnih.gov

Methodologies often involve a C18 column (e.g., Supelcosil LC-18, 250 × 4.6 mm, 5 µm) and a gradient or isocratic elution. dergipark.org.tr A typical mobile phase consists of an acidified aqueous solution (e.g., water with 0.5% orthophosphoric acid or 1% formic acid) and an organic solvent like methanol (B129727) or acetonitrile. dergipark.org.trnih.gov A gradient program, where the proportion of the organic solvent is increased over time, allows for the efficient separation of multiple anthraquinones within a single run. dergipark.org.tr Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector at a specific wavelength, such as 254 nm or 257 nm, where anthraquinones exhibit strong absorbance. nih.govnih.govnih.gov These validated HPLC methods are simple, accurate, and selective, making them suitable for the quality control of herbal products containing nataloe-emodin and related compounds. nih.gov

Table 2: Representative HPLC Method Parameters for Anthraquinone Separation

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 (e.g., TSK-gel ODS-80Tm, 5 µm, 4.6 x 150 mm) nih.gov |

| Mobile Phase | Methanol and 2% aqueous acetic acid (70:30, v/v) nih.gov |

| Flow Rate | 1.0 mL/min jfda-online.com |

| Detection | UV at 254 nm nih.govjfda-online.com |

| Temperature | 25 °C nih.gov |

| Retention Time (Aloe-emodin) | ~34.6 min (under specific conditions) jfda-online.com |

This table outlines typical conditions used for the HPLC analysis of anthraquinones like aloe-emodin, demonstrating a framework applicable to nataloe-emodin.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the unambiguous identification and sensitive quantification of nataloe-emodin and its derivatives, such as esters. nih.govnih.gov This hybrid technique couples the superior separation capabilities of HPLC with the high specificity and sensitivity of mass spectrometry. scispace.com After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), often in the negative mode for anthraquinones. scispace.comrsc.org

The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing molecular weight information that is highly specific to the compound. For nataloe-emodin, this allows for clear differentiation from other co-eluting compounds that may have similar UV spectra but different molecular weights. Furthermore, LC-MS/MS can be used to perform structural analysis by fragmenting the parent ion and analyzing the resulting daughter ions, providing a structural fingerprint for confirmation. This technique is particularly valuable for identifying novel or unexpected esters of nataloe-emodin in complex plant matrices. nih.gov Methods using LC-MS can achieve very low limits of quantification, often in the range of 0.025 mg kg⁻¹ to 1 mg kg⁻¹. nih.gov

Advanced Spectroscopic Techniques for Structural Elucidation of Nataloe-Emodin

While chromatography separates compounds, spectroscopy is used to determine their molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules like nataloe-emodin. researchgate.netresearchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net

¹H NMR (Proton NMR) identifies the different types of protons in the molecule and their neighboring environments. The chemical shifts (δ) of the aromatic protons, the methyl group, and the hydroxyl groups provide key structural clues.

¹³C NMR provides information on the carbon skeleton, revealing the number of distinct carbon atoms and their chemical environment (e.g., carbonyl, aromatic, aliphatic).

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity. COSY reveals proton-proton couplings, while HMBC shows correlations between protons and carbons separated by two or three bonds, allowing for the unambiguous assignment of all signals and piecing the molecular structure together. The structural confirmation of nataloe-emodin and its derivatives is typically achieved through the combined analysis of these NMR experiments. researchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. youtube.comwiley.com For nataloe-emodin, the IR spectrum provides direct evidence for its key structural features. The interpretation of the spectrum is based on characteristic absorption bands. openstax.org

Key expected absorption bands for nataloe-emodin include:

A broad band in the 3300-3600 cm⁻¹ region, characteristic of O-H stretching vibrations from the hydroxyl groups. openstax.org

Strong absorption peaks in the 1600-1760 cm⁻¹ range, corresponding to C=O stretching vibrations of the quinone carbonyl groups. openstax.orglibretexts.org

Absorptions around 1585-1600 cm⁻¹ and 1450-1500 cm⁻¹, which are indicative of C=C stretching within the aromatic rings. libretexts.org

C-H stretching vibrations from the aromatic rings and the methyl group typically appear around 2850-3100 cm⁻¹. libretexts.org

Theoretical IR spectra, often calculated using methods like Density Functional Theory (DFT), can be compared with experimental FTIR spectra to support the structural assignment. researchgate.net

Table 3: Characteristic Infrared Absorption Bands for Nataloe-Emodin Functional Groups

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3300 - 3600 openstax.org |

| Carbonyl (C=O) | C=O Stretch | 1600 - 1760 openstax.orglibretexts.org |

| Aromatic Ring | C=C Stretch | 1450 - 1600 libretexts.org |

| Alkane | C-H Stretch | 2850 - 3000 libretexts.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical technique used to characterize compounds containing chromophores. A chromophore is the part of a molecule responsible for its color by absorbing light in the ultraviolet or visible regions of the electromagnetic spectrum. The anthraquinone scaffold present in nataloe-emodin, with its conjugated system of double bonds, acts as a strong chromophore, making it well-suited for analysis by UV-Vis spectroscopy.

The absorption of UV or visible light by nataloe-emodin promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure. The wavelength of maximum absorbance is denoted as λmax. While specific experimental UV-Vis absorption maxima (λmax) for nataloe-emodin are not extensively reported in publicly accessible literature, data from structurally similar anthraquinones provide valuable insight. For instance, its isomer, aloe-emodin, exhibits a characteristic absorption maximum (λmax) at approximately 428.5 nm when measured in methanol. rjptonline.org Another related compound, emodin, shows a λmax at 437 nm in the same solvent. researchgate.net These values are attributed to the π → π* transitions within the conjugated anthraquinone system. Given the structural similarities, the UV-Vis spectrum of nataloe-emodin is expected to show a primary absorption band in a similar region.

The position and intensity of the absorption bands in anthraquinones are influenced by the type and position of substituents on the aromatic rings. The hydroxyl groups on the nataloe-emodin structure act as auxochromes, which can modulate the absorption characteristics of the chromophore.

Table 1: UV-Vis Spectral Data for Nataloe-emodin and Related Compounds

| Compound | Solvent | Expected λmax (nm) | Reference |

| Nataloe-emodin | Methanol | ~430 - 440 | Inferred from isomers |

| Aloe-emodin | Methanol | 428.5 | rjptonline.org |

| Emodin | Methanol | 437 | researchgate.net |

Note: The λmax for nataloe-emodin is an expected range based on the spectral data of its close structural isomers, aloe-emodin and emodin.

High-Resolution Mass Spectrometry (HR-MS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HR-MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high precision. This accuracy allows for the determination of the elemental composition of a molecule from its exact mass. Unlike nominal mass spectrometry which provides integer masses, HR-MS can distinguish between compounds that have the same nominal mass but different elemental formulas due to the mass defects of their constituent atoms.

For the definitive identification of nataloe-emodin in a research setting, HR-MS is crucial. By providing a highly accurate mass measurement, researchers can confidently confirm the elemental formula of the compound, which is C₁₅H₁₀O₅. nih.gov The theoretical monoisotopic mass of nataloe-emodin is calculated to be 270.05282342 Da. nih.gov Experimental determination of the m/z value of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) that closely matches this theoretical value, typically within a few parts per million (ppm), serves as strong evidence for the presence of nataloe-emodin.

In a typical workflow, a sample suspected to contain nataloe-emodin would be introduced into the mass spectrometer, and the mass of the resulting molecular ion would be measured. For example, in a study analyzing anthraquinones in fungal extracts using HPTLC-DESI-HRMS, the deprotonated ion of emodin ([M-H]⁻), an isomer of nataloe-emodin, was detected at an m/z of 269.0450, which corresponds to a calculated value of 269.0455 for the formula C₁₅H₉O₅⁻. mdpi.com This high level of accuracy is essential for differentiating nataloe-emodin from other co-eluting compounds or matrix interferences in complex samples.

Table 2: High-Resolution Mass Spectrometry Data for Nataloe-emodin

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Ion Type | Reference |

| Nataloe-emodin | C₁₅H₁₀O₅ | 270.05282342 | [M] | nih.gov |

Computational Approaches in Nataloe Emodin Research

Molecular Docking Simulations for Predicting Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of nataloe-emodin, docking simulations have been instrumental in identifying its potential protein targets and elucidating the specific binding modes and interactions that drive its biological activity.

Researchers have employed various docking programs, such as AutoDock and GOLD, to simulate the interaction of nataloe-emodin with a range of biological targets. nih.govnih.gov For instance, to understand its antitumor effects, docking studies have explored its entry into tumor cells via somatostatin (B550006) receptors SSTR2 and SSTR5. nih.gov These simulations, conducted using the GOLD docking tool, helped to model how nataloe-emodin fits within the binding sites of these G protein-coupled receptors. nih.gov

In other studies, molecular docking has been used to evaluate the inhibitory potential of nataloe-emodin derivatives against enzymes implicated in disease. For example, derivatives of the closely related compound emodin (B1671224) were docked against N-Acetyltransferase 2 (NAT2) and Topoisomerase 1 (TOP1), two enzymes involved in cancer pathways. scirp.org Similarly, docking studies on aloe-emodin (B1665711) derivatives against xanthine (B1682287) oxidase, a key enzyme in gout, revealed strong interactions within the active site, consistent with kinetic study results. nih.gov These simulations typically identify key intermolecular forces, such as hydrogen bonds and π-π interactions, that stabilize the ligand-target complex. cnif.cn The binding energy values calculated from these simulations provide a quantitative estimate of the binding affinity, helping to rank potential inhibitors. frontiersin.org

Table 1: Examples of Molecular Docking Studies on Nataloe-Emodin and Its Derivatives

| Target Protein | Therapeutic Area | Key Findings from Docking Simulation | Reference |

|---|---|---|---|

| Somatostatin Receptors (SSTR2, SSTR5) | Anticancer (Neuroblastoma) | Predicted binding of nataloe-emodin, suggesting a mechanism for selective cell entry. | nih.gov |

| Xanthine Oxidase | Gout | A derivative of nataloe-emodin (A1) showed strong interactions with the active site, acting as a mixed-type inhibitor. | nih.gov |

| AKT1, EGFR, ESR1, TP53, SRC | Anticancer (Hepatocellular Carcinoma) | Identified as core targets with binding energies less than -5 kcal/mol, indicating stable binding. | frontiersin.org |

| Caspase-3, Bcl-2, TNIK, CDK2 | Anticancer (Colorectal, Cervical) | Nataloe-emodin showed good binding energies and stronger molecular interactions than the reference drug fluorouracil. | mdpi.com |

Molecular Dynamics Simulations for Conformational Stability and Binding Affinity

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational stability of the ligand-protein complex, the flexibility of the system, and a more refined estimation of binding affinity.

In nataloe-emodin research, MD simulations have been used to validate the stability of docked poses. For instance, after identifying potential targets for hepatocellular carcinoma, MD simulations were performed to confirm that nataloe-emodin could form a stable complex with key target proteins. nih.gov These simulations monitor parameters like the root-mean-square deviation (RMSD) of the protein and ligand over time. A stable RMSD indicates that the complex remains in its predicted binding conformation.

MD simulations have also been crucial in studying the interaction of nataloe-emodin with nucleic acids. One study investigated the intercalation of nataloe-emodin into DNA. nih.gov By running MD simulations, researchers observed that the neutral form of nataloe-emodin preferentially intercalates at the AT-TA site of DNA, leading to structural rearrangements of the nucleotides. nih.govresearchgate.net This provides a molecular basis for its potential role in photodynamic therapy, where such interactions can enhance photooxidative damage to cancer cells. nih.gov Furthermore, MD simulations can be combined with methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) to calculate binding free energies, offering a more accurate assessment of binding affinity than docking scores alone. researchgate.net

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly detailed description of the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) are used to investigate the geometry, charge distribution, and spectroscopic features of nataloe-emodin, which are fundamental to understanding its reactivity and interactions. nih.gov

Before other properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. youtube.com For nataloe-emodin, DFT methods have been employed to calculate its optimized geometry. nih.gov These calculations provide precise bond lengths, bond angles, and dihedral angles, which serve as the foundation for further computational analysis, including docking and dynamics simulations. nih.gov The accuracy of the optimized geometry is critical, as even small structural changes can significantly impact the molecule's electronic properties and its ability to interact with biological targets. youtube.com

The distribution of electrons within a molecule determines its polarity, reactivity, and the nature of its intermolecular interactions. Quantum chemical calculations can map the electronic charge distribution of nataloe-emodin, often visualized through molecular electrostatic potential (MEP) maps or by calculating atomic charges (e.g., Mulliken charges). nih.govnih.gov Studies have used these methods to analyze the electronic properties of nataloe-emodin in different states, such as its neutral and monoanionic forms, which can coexist at physiological pH. nih.gov The analysis reveals electron-rich and electron-poor regions of the molecule, identifying sites that are likely to act as hydrogen bond donors or acceptors, or to engage in electrophilic or nucleophilic attacks. researchgate.net This information is vital for understanding how nataloe-emodin binds to its protein targets.

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data for validation. For instance, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of nataloe-emodin. nih.gov Research has shown that the deprotonation of nataloe-emodin causes a redshift (a shift to longer wavelengths) in its absorption spectrum. nih.gov Furthermore, calculations can predict vibrational frequencies, which correspond to the peaks observed in an Infrared (IR) spectrum. While specific IR frequency tables for nataloe-emodin from quantum calculations are not always published in detail, the characteristic vibrational modes related to its functional groups (e.g., C=O stretching, O-H bending) can be computed. researchgate.net Such calculations have also been used to predict more complex photophysical properties, such as two-photon absorption (TPA) cross-sections, which are relevant for its use as a photosensitizer in photodynamic therapy. nih.gov

Table 2: Predicted Photophysical Properties of Nataloe-Emodin Species from Quantum Chemical Calculations

| Property | Neutral Species | Anionic Species | Significance | Reference |

|---|---|---|---|---|

| Triplet State Quantum Yield (ΦT) | 0.51 | ~0.88–0.89 | High yield indicates efficient generation of the excited triplet state needed for photodynamic therapy. | nih.govresearchgate.net |

| Triplet State Lifetime (τT1) | 26.0 s | 0.66 s | Reflects the duration the molecule remains in the excited state, influencing its interaction potential. | nih.govresearchgate.net |

| S0–T1 Energy Gap | 1.80 eV | 1.32 eV | A large gap suggests that phosphorescence is a dominant decay pathway. | nih.gov |

Network Pharmacology for Pathway Prediction and Target Identification

Network pharmacology is a systems-level approach that integrates bioinformatics, polypharmacology, and network analysis to understand the complex interactions between drugs, targets, and diseases. This methodology is particularly well-suited for multi-target compounds like nataloe-emodin, helping to decipher its mechanisms of action on a broader biological scale.

The typical workflow begins with identifying the potential molecular targets of nataloe-emodin using various databases (e.g., PharmMapper, TargetNet, CTD). frontiersin.org Simultaneously, disease-related genes (e.g., for hepatocellular carcinoma or type II diabetes) are collected from databases like GeneCards and OMIM. cnif.cnfrontiersin.org The intersection of these two sets of genes yields the potential therapeutic targets of nataloe-emodin for that specific disease. nih.govspringermedizin.de

These intersecting targets are then used to construct a protein-protein interaction (PPI) network, which visualizes the complex relationships between the target proteins. frontiersin.org Key "hub" or "core" targets are identified within this network using topological analysis in software like Cytoscape. cnif.cnfrontiersin.org Subsequently, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on these targets. frontiersin.orgnih.gov This step reveals the biological processes, cellular components, molecular functions, and signaling pathways that are most significantly modulated by nataloe-emodin. For instance, in studies related to liver cancer, network pharmacology has predicted that nataloe-emodin acts on pathways such as the p53 signaling pathway, PI3K-Akt signaling pathway, and apoptosis pathways. frontiersin.orgnih.gov These predictions provide a holistic view of the drug's mechanism and generate hypotheses that can be validated by molecular docking and subsequent wet-lab experiments. cnif.cnnih.gov

Table 3: Core Targets of Nataloe-Emodin in Hepatocellular Carcinoma Identified via Network Pharmacology

| Core Target Gene | Protein Name | Predicted Role in Pathway | Reference |

|---|---|---|---|

| AKT1 | RAC-alpha serine/threonine-protein kinase | Central node in the PI3K-AKT signaling pathway, regulating cell survival and proliferation. | cnif.cnfrontiersin.org |

| EGFR | Epidermal growth factor receptor | Key receptor tyrosine kinase involved in cell growth and differentiation. | frontiersin.org |

| TP53 | Cellular tumor antigen p53 | A tumor suppressor that regulates the cell cycle and induces apoptosis. | frontiersin.org |

| SRC | Proto-oncogene tyrosine-protein kinase Src | Involved in signal transduction pathways that control cell proliferation, differentiation, and survival. | frontiersin.org |

| BAX | Apoptosis regulator BAX | A key protein in the intrinsic apoptosis pathway. | nih.govresearchgate.net |

| FASN | Fatty acid synthase | Involved in fatty acid synthesis, often overexpressed in cancer cells. | researchgate.net |

In Silico Predictions of Structural Analogues and Novel Derivatives of Nataloe-Emodin for Research Purposes

The design and investigation of novel chemical entities are significantly accelerated by computational methods. For a compound like nataloe-emodin, these in silico techniques would enable the prediction of how structural modifications might enhance its biological activities or confer new therapeutic properties. This process involves creating a virtual library of structural analogues and derivatives and then computationally screening them for desired characteristics. The primary methodologies employed in such research on related anthraquinones include molecular docking, quantitative structure-activity relationship (QSAR) studies, and virtual screening.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of nataloe-emodin, this would involve docking its analogues into the binding site of a specific biological target, such as an enzyme or receptor.

For instance, in studies on aloe-emodin, a structurally similar compound, molecular docking has been used to investigate its binding to various protein targets. nih.gov One such study explored the interaction of aloe-emodin and its derivatives with the pro-apoptotic protein Bax, which is crucial in cancer research. nih.govnih.gov The docking simulations revealed key interactions, such as hydrogen bonding and hydrophobic interactions, that stabilize the complex. nih.gov This information is instrumental in designing new derivatives with potentially enhanced pro-apoptotic activity. Similarly, aloe-emodin derivatives have been docked into the active site of xanthine oxidase, an enzyme implicated in gout, to predict their inhibitory potential. scirp.org These studies provide a blueprint for how novel nataloe-emodin derivatives could be virtually assessed against a range of therapeutic targets.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that link the chemical structure and related properties of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds. For nataloe-emodin, a QSAR study would involve compiling a dataset of its analogues with known activities (if available) and then using statistical methods to build a predictive model.

Virtual Screening and ADMET Prediction

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This would be a powerful tool for exploring the therapeutic potential of a vast number of hypothetical nataloe-emodin derivatives without the need for their physical synthesis and testing in the initial stages.

A critical component of modern in silico drug design is the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These predictions help to identify drug candidates that are likely to have favorable pharmacokinetic profiles in the body. For emodin derivatives, in silico ADMET studies have been conducted to evaluate their potential as cancer chemotherapeutics. scirp.org These studies predict properties such as intestinal absorption, blood-brain barrier penetration, and potential for inhibiting key metabolic enzymes. researchgate.net Such computational assessments would be essential in the early-stage evaluation of novel nataloe-emodin analogues to filter out compounds with predicted poor bioavailability or high toxicity.

Interactive Data Table: In Silico Methodologies for Anthraquinone (B42736) Derivative Research

The following table summarizes the computational approaches that have been applied to the study of emodin and aloe-emodin derivatives, which are directly applicable to future research on nataloe-emodin.

| Computational Method | Application to Anthraquinone Research | Key Findings from Emodin/Aloe-Emodin Studies | Potential Application to Nataloe-Emodin | Reference |

| Molecular Docking | Prediction of binding modes and affinities to protein targets. | Identified key amino acid interactions with targets like Bax and xanthine oxidase. nih.govscirp.org | To predict the binding of nataloe-emodin derivatives to various therapeutic targets. | nih.govscirp.org |

| QSAR | To establish a correlation between chemical structure and biological activity. | Development of models that predict the anticancer activity of derivatives based on their structural features. researchgate.net | To guide the design of novel nataloe-emodin derivatives with enhanced potency. | researchgate.netmdpi.com |

| Virtual Screening | High-throughput computational screening of compound libraries. | Identification of potential lead compounds from large virtual libraries. | To rapidly screen large numbers of virtual nataloe-emodin analogues for desired activities. | N/A |

| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. | Prediction of properties like oral bioavailability and potential drug-drug interactions for emodin derivatives. scirp.orgresearchgate.net | To prioritize nataloe-emodin derivatives with favorable drug-like properties for further development. | scirp.orgresearchgate.net |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.